molecular formula C13H20N2O5S2 B14697169 p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate CAS No. 23563-77-1

p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate

Cat. No.: B14697169
CAS No.: 23563-77-1
M. Wt: 348.4 g/mol
InChI Key: XDJAPCFNIUEZDN-UHFFFAOYSA-N
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Description

p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid ethyl ester core with additional amino and mercaptoethyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate typically involves multiple steps. One common method starts with the esterification of p-nitrobenzoic acid to form p-nitrobenzoic acid ethyl ester. This is followed by the reduction of the nitro group to an amino group, resulting in p-aminobenzoic acid ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity. The use of continuous-flow systems also enhances the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate undergoes various types of chemical reactions, including:

    Oxidation: The mercaptoethyl group can be oxidized to form disulfide bonds.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as disulfides from oxidation or secondary amines from substitution reactions .

Scientific Research Applications

p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential as a local anesthetic and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate involves its interaction with biological molecules through its functional groups. The mercaptoethyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate is unique due to its combination of mercaptoethyl and amino groups, which provide additional reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

CAS No.

23563-77-1

Molecular Formula

C13H20N2O5S2

Molecular Weight

348.4 g/mol

IUPAC Name

[3-oxo-3-[4-[2-(2-sulfanylethylamino)ethylamino]phenyl]propyl] hydrogen sulfate

InChI

InChI=1S/C13H20N2O5S2/c16-13(5-9-20-22(17,18)19)11-1-3-12(4-2-11)15-7-6-14-8-10-21/h1-4,14-15,21H,5-10H2,(H,17,18,19)

InChI Key

XDJAPCFNIUEZDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCOS(=O)(=O)O)NCCNCCS

Origin of Product

United States

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